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5-(Piperazin-1-yl)benzofuran-2-carboxamide

Cat. No.: B143904
CAS No.: 183288-46-2
M. Wt: 245.28 g/mol
InChI Key: LLRGOAFFRRUFBM-UHFFFAOYSA-N
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Description

Contextual Significance within Benzofuran (B130515) and Piperazine (B1678402) Scaffolds

The chemical architecture of 5-(Piperazin-1-yl)benzofuran-2-carboxamide combines two "privileged scaffolds" that are frequently found in biologically active compounds: benzofuran and piperazine. tandfonline.comtaylorandfrancis.com This strategic combination is a common approach in medicinal chemistry aimed at developing novel therapeutic agents. tandfonline.comtandfonline.com

The benzofuran moiety, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a fundamental structural unit in numerous natural products and synthetic drugs. nih.govmdpi.com Benzofuran derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. rsc.orgtaylorandfrancis.comresearchgate.netrsc.orgnih.gov The versatility of the benzofuran scaffold makes it a valuable component in the design of new potential therapeutic agents. nih.gov Drugs such as the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone (B1662482) feature this core structure. mdpi.comnih.gov

The piperazine ring is another key pharmacophore, recognized as one of the most common heterocyclic motifs in drug molecules. scilit.comnih.govresearchgate.net Its presence in a molecule can significantly influence physicochemical properties. nih.gov The two nitrogen atoms in the six-membered piperazine ring can improve aqueous solubility and oral bioavailability. scilit.comresearchgate.netnih.gov This moiety is often used as a linker or scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets. nih.gov Many notable drugs across various therapeutic areas, such as antipsychotics and anticancer agents, contain a piperazine ring. nih.govwikipedia.org

The hybridization of the benzofuran and piperazine scaffolds in this compound results in a molecule with a structural foundation that is highly relevant to drug discovery and development. tandfonline.com

Established Role as a Key Synthetic Intermediate, particularly for Vilazodone

The primary and most well-established role of this compound is as a key intermediate in the synthesis of the antidepressant drug Vilazodone. innospk.comchemicalbook.compharmaffiliates.comcymitquimica.com Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder. acs.orgdaicelpharmastandards.comnih.gov

The synthesis of Vilazodone typically involves a convergent approach where the this compound moiety is coupled with another key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.netgoogle.comgoogle.com This reaction forms the final Vilazodone molecule, whose chemical name is 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide. daicelpharmastandards.comgoogle.com

Several synthetic routes for this compound have been developed to ensure efficient and scalable production for pharmaceutical manufacturing. acs.orgresearchgate.net One common method involves the reaction of 5-bromobenzofuran-2-carboxamide (B143913) with piperazine. researchgate.netresearchgate.net Another reported synthesis starts from 5-aminobenzofuran-2-carboxylic acid ethyl ester, which reacts with N,N-bis(2-chloroethyl)amine to form the piperazine ring. bossgoo.com The development of improved and cost-effective synthesis processes highlights the industrial importance of this intermediate. researchgate.netbossgoo.com

The following table summarizes different precursors used in the synthesis of this compound and its derivatives.

Starting Material/PrecursorResulting IntermediateReference
5-bromobenzofuran-2-carboxamideThis compound researchgate.net, researchgate.net
5-aminobenzofuran-2-carboxylic acid ethyl esterThis compound bossgoo.com
5-nitro salicylaldehyde (B1680747)5-(1-piperazinyl)-2-benzofurancarboxylic acid ethyl ester google.com
5-bromo salicylaldehyde5-(1-Piperazinyl)benzofuran-2-carboxamide bossgoo.com
6-nitrocoumarin5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester google.com

Overview of Diverse Biological Research Applications

While this compound is predominantly known as a synthetic intermediate, its core structure, which combines benzofuran and piperazine, is a template for designing novel compounds with a range of potential therapeutic applications. Researchers have synthesized and evaluated numerous derivatives based on this scaffold for various biological activities.

Anticancer Research: Derivatives of the benzofuran-piperazine scaffold have shown significant promise as anticancer agents. nih.govnih.gov A hybridization strategy linking these two building blocks has been used to design novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. tandfonline.comtandfonline.com In one study, several 3-(piperazinylmethyl)benzofuran derivatives demonstrated potent CDK2 inhibitory activity. tandfonline.com

The table below details the CDK2 inhibitory activity of selected benzofuran-piperazine derivatives.

CompoundCDK2 IC50 (nM)Reference
9h 40.91 tandfonline.com
11d 41.70 tandfonline.com
11e 46.88 tandfonline.com
13c 52.63 tandfonline.com
Staurosporine (Control) 56.76 tandfonline.com

Furthermore, these compounds exhibited potent cytotoxic activity against various human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancer cells, while showing lower toxicity to normal cells. tandfonline.comtandfonline.com Another study described the synthesis and evaluation of substituted benzofuran piperazines that inhibited cell proliferation in six different human and murine cancer cell lines, with the lead compound showing good anticancer efficacy in a mouse xenograft model. nih.gov

The cytotoxic activities of the most potent compounds are summarized in the following table.

CompoundPanc-1 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)Reference
9h 0.942.921.71 tandfonline.com
Cisplatin (Control) 6.985.456.72 tandfonline.com

Other Potential Applications: The benzofuran-piperazine scaffold has been explored for other therapeutic areas as well. For instance, new benzofurans with N-aryl piperazine derivatives have been synthesized and screened for anti-inflammatory and anticancer activities. rsc.org Some of these compounds showed significant inhibition of nitric oxide (NO) production, a key mediator in inflammation, and selective inhibition of lung and gastric cancer cell proliferation. rsc.org The structural framework of this compound has also been incorporated into the design of potential agents for treating tuberculosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O2 B143904 5-(Piperazin-1-yl)benzofuran-2-carboxamide CAS No. 183288-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperazin-1-yl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRGOAFFRRUFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431492
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183288-46-2
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183288462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67DWQ6935
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 5 Piperazin 1 Yl Benzofuran 2 Carboxamide

Classical and Contemporary Approaches to the Synthesis of the Benzofuran-Piperazine Coregoogle.comresearchgate.netscielo.brchembk.comnih.gov

The synthesis of the 5-(piperazin-1-yl)benzofuran-2-carboxamide core is a focal point of research, given its role as a key intermediate in the development of more complex molecules. innospk.com Methodologies range from traditional multi-step sequences to modern, optimized protocols designed to enhance efficiency and yield.

Multi-step Reaction Sequences for this compound Formationchembk.com

The construction of the this compound molecule is typically achieved through carefully planned multi-step synthetic pathways. One documented approach begins with the reaction of a substituted salicylaldehyde (B1680747) with a haloacetate, followed by cyclization to form the benzofuran (B130515) ring. Subsequent amidation and introduction of the piperazine (B1678402) moiety complete the synthesis.

A notable patented method involves the synthesis of the closely related ethyl ester precursor. google.com This sequence includes:

Reaction of 2-hydroxy-5-(piperazin-1-yl)benzaldehyde with glyoxal (B1671930) in the presence of titanium tetrachloride (TiCl4) and zinc powder to form an acrylic aldehyde intermediate. google.com

Oxidation of the intermediate to the corresponding acrylic acid using copper sulfate (B86663) and sodium hydroxide. google.com

Cyclization of the acrylic acid derivative in the presence of iodine and potassium carbonate in ethanol (B145695) to yield the ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. google.com This ester can then be converted to the target carboxamide.

Another synthetic strategy starts from bromosalicylic aldehyde, which is reacted with a compound of the formula L-CH₂-COOR₁ (where L is a leaving group like Cl, Br, or I). This is followed by a reaction with formamide (B127407) to create a 5-L-benzofuran-2-carboxamide intermediate. The final step involves the amination of this intermediate with piperazine, often using a transition metal catalyst, to yield the desired product. google.com

Optimized Reaction Conditions and Yield Enhancements in Benzofuran-Piperazine Synthesisresearchgate.netchembk.com

Optimizing reaction conditions is critical for improving the efficiency and scalability of benzofuran-piperazine synthesis. Research into the synthesis of related benzofuran structures highlights several key factors that can be manipulated to enhance yields. These include the choice of solvent, catalyst, temperature, and reaction time. researchgate.netscielo.br For instance, in the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was identified as a highly efficient oxidant, and acetonitrile (B52724) was found to be a superior solvent, providing a good balance between conversion and selectivity. scielo.br Adjusting the reaction time from 20 hours to 4 hours under optimized conditions was achieved without a significant loss in yield. scielo.br

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent a contemporary approach for efficiently forming the C-N bond between the benzofuran core and the piperazine ring. nih.gov Similarly, palladium-catalyzed C-H arylation techniques have been employed to functionalize the benzofuran scaffold prior to further modifications. mdpi.com The use of microwave irradiation has also been explored to accelerate reactions, such as in the synthesis of fused dipyranoquinolinones from propargyloxycoumarin derivatives, demonstrating a method to achieve excellent yields rapidly. researchgate.net

Table 1: Factors for Optimization in Benzofuran Synthesis

Parameter Influence on Reaction Example
Solvent Affects solubility, reaction rate, and selectivity. Acetonitrile provided the best balance between conversion and selectivity in silver(I)-promoted oxidative coupling. scielo.br
Catalyst Determines reaction pathway and efficiency. Palladium acetate (B1210297) (Pd(OAc)₂) is effective for C-H arylation of the benzofuran scaffold. mdpi.com
Temperature Influences reaction kinetics and side-product formation. Reflux conditions were found to be most efficient for certain oxidative coupling reactions. scielo.br

| Reagents | Stoichiometry and nature of reagents impact conversion. | Using 0.5 equivalents of silver(I) oxide was found to be optimal for converting methyl esters into dihydrobenzofuran neolignans. scielo.br |

Derivatization Strategies at the Piperazine Nitrogen and Carboxamide Moietymdpi.comgazi.edu.trbenchchem.commdpi.com

The this compound scaffold possesses two primary sites for chemical modification: the secondary amine of the piperazine ring and the carboxamide group. These sites allow for extensive derivatization to explore biological activities and create novel molecular architectures.

Functionalization for Structure-Activity Relationship (SAR) Studies of this compound Derivativesnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For the benzofuran-piperazine scaffold, functionalization of the piperazine nitrogen is a common strategy. nih.gov By introducing a variety of substituents, researchers can probe the structural requirements for interaction with biological targets. For example, a series of novel benzofuran derivatives bearing an N-aryl piperazine moiety were synthesized and evaluated for anti-inflammatory and anticancer activities. nih.gov The substitution of the NH group of the piperazine ring with moieties like α-bromoacetophenone, benzyl (B1604629) bromide, and various alkyl or heteroaromatic bromides led to a range of compounds with varying biological potencies. nih.gov

Similarly, SAR studies on 5-aryl-furan-2-carboxamide derivatives, which share structural similarities, involved systematic investigation of different aryl ring substituents at the C-5 position. This led to the identification of compounds with high antagonist potency for the urotensin-II receptor. nih.gov Such studies demonstrate how modifying substituents on the core structure can significantly impact biological efficacy.

Preparation of Hybrid Molecules Incorporating the this compound Scaffoldmdpi.comgazi.edu.trbenchchem.commdpi.com

Hybrid molecules are new chemical entities created by combining two or more pharmacophoric units from different bioactive compounds. This strategy aims to develop compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold is a valuable building block for such hybrids.

In one study, a series of hybrid compounds were synthesized by linking the benzofuran and N-aryl piperazine moieties, which were then screened for anti-inflammatory and anticancer activity. nih.gov Another research effort focused on creating hybrid derivatives by modifying the agonist binding moiety in compounds containing a piperazine linker, impacting their functional activity and selectivity for dopamine (B1211576) receptors. nih.gov The versatility of the piperazine and benzofuran units allows for their incorporation into a wide range of complex molecular designs, targeting various biological pathways.

Analytical Techniques for Structural Elucidation of Synthesized Compoundsgoogle.cominnospk.commdpi.commdpi.comjocpr.com

The definitive confirmation of the structure of newly synthesized this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are among the most powerful tools for structural elucidation. ¹H NMR provides information about the chemical environment of protons, their multiplicity (singlet, doublet, triplet, etc.), and their connectivity through coupling constants. nih.govresearchgate.net ¹³C NMR reveals the number and types of carbon atoms in the molecule. researchgate.net For benzofuran-piperazine derivatives, characteristic signals for the aromatic protons of the benzofuran ring, the methylene (B1212753) protons of the piperazine ring, and the amide protons can be identified and assigned. gazi.edu.trnih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of the compound. mdpi.comnih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. auburn.edu

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. niscpr.res.in For this compound derivatives, characteristic absorption bands would be expected for the N-H stretch of the secondary amine in the piperazine ring, the C=O stretch of the amide group, and C-N and C-O stretching vibrations, as well as aromatic C-H and C=C bands. gazi.edu.trresearchgate.net

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the compound's purity and elemental composition. gazi.edu.trmdpi.com

Table 2: Key Analytical Data for Benzofuran-Piperazine Derivatives

Technique Information Provided Typical Observations for the Scaffold
¹H NMR Chemical environment and connectivity of protons. Signals in aromatic region (benzofuran), aliphatic region (piperazine CH₂), and a broad singlet for the amide (CONH₂) and piperazine (NH) protons. gazi.edu.tr
¹³C NMR Number and type of carbon atoms. Resonances for aromatic carbons, amide carbonyl carbon, and piperazine methylene carbons. researchgate.net
Mass Spec (MS) Molecular weight and elemental formula (HRMS). A molecular ion peak corresponding to the mass of the synthesized compound. mdpi.com
IR Spectroscopy Presence of functional groups. Characteristic stretching frequencies for N-H (amine/amide), C=O (amide), C-O (ether), and C-N bonds. gazi.edu.tr

| Elemental Analysis | Percentage composition of elements. | Experimental values for C, H, N that match theoretical calculations for the proposed formula. gazi.edu.tr |

Pharmacological Profile and Biological Activities of 5 Piperazin 1 Yl Benzofuran 2 Carboxamide Analogues

Evaluation of Antimicrobial Efficacy

The benzofuran (B130515) scaffold is a key structural element in many natural and synthetic compounds that exhibit potent antimicrobial properties. nih.govtaylorandfrancis.comresearchgate.net Consequently, numerous analogues are synthesized and evaluated for their efficacy against a wide spectrum of pathogenic microbes.

In Vitro Antibacterial Spectrum and Potency Against Pathogenic Strains (e.g., S. aureus, E. coli, P. aeruginosa)

A substantial body of research has demonstrated the antibacterial potential of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. taylorandfrancis.com In various studies, these compounds have shown activities comparable to or exceeding those of established antibiotics.

For instance, certain hydrophobic benzofuran analogues have demonstrated favorable antibacterial activity against Escherichia coli, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA), with reported MIC₈₀ values ranging from 0.39 to 3.12 μg/mL. rsc.org Another study highlighted a series of 5,7-dibromo-2-benzoylbenzofurans that exhibited reasonable activity against MRSA strains, with minimum inhibitory concentration (MIC) values as low as 32 µg/mL. tandfonline.com

Research into benzofuran-2-carboxamide (B1298429) derivatives specifically has also yielded promising results. One study synthesized novel benzofuran derivatives and found MIC values as low as 6.25 µg/ml against both Gram-positive and Gram-negative bacteria. jopcr.com The introduction of different substituents onto the benzofuran ring plays a critical role in the potency and spectrum of activity. For example, bromo-substituted benzofurans were found to be particularly effective, with MIC values between 29.76 and 31.96 mmol/L against all tested bacterial strains. nih.gov Similarly, a series of 2,4,6-trimethoxy benzofuran derivatives showed excellent activity, with a benzofuran carbohydrazide (B1668358) analogue producing inhibition zones of 27 mm and 26 mm against E. coli and S. aureus, respectively. rsc.org

The following table summarizes the in vitro antibacterial activity of selected benzofuran analogues from various studies.

Compound ClassBacterial Strain(s)Potency (MIC)Reference
Hydrophobic benzofuran analoguesS. aureus, MRSA0.39-3.12 µg/mL (MIC₈₀) rsc.org
5,7-dibromo-2-benzoylbenzofuransMRSA32 µg/mL tandfonline.com
Benzofuran-2-carboxamide derivativesGram-positive & Gram-negative bacteria6.25 µg/mL jopcr.com
Bromo-substituted benzofuransVarious bacterial strains29.76-31.96 mmol/L nih.gov
Mesitylene substituted benzofuranS. aureus, E. coli4 µg/mL, 32 µg/mL rsc.org
Benzofuran-ketoxime derivativesS. aureus0.039 µg/mL rsc.org

Antifungal Activity Assessment

Analogues of 5-(piperazin-1-yl)benzofuran-2-carboxamide have also been extensively evaluated for their antifungal properties, often showing greater potency against fungal pathogens than bacteria. nih.gov These compounds have been tested against a variety of clinically relevant fungi, including species of Candida and Aspergillus.

Benzofuran-based amidrazones, for example, were noted to have superior antifungal capabilities. nih.gov In one study, a series of benzofuranyl esters were synthesized and tested, with one compound exhibiting the highest potency with a MIC value of 125 µg/mL against Candida albicans. mdpi.com Other research has focused on fused benzofuran derivatives, which showed activity against Aspergillus fumigatus with a MIC of 25 μg/mL. nih.gov

Substitutions on the benzofuran ring significantly influence the antifungal activity. The presence of electron-withdrawing groups on the benzofuran ring, combined with an electron-donating group on an aromatic side chain, has been shown to result in good activity. rsc.org For instance, a derivative with a fluoro substituent on a phenyl ring at the para-position demonstrated enhanced antifungal activity against C. albicans, even surpassing the standard drug, fluconazole. rsc.org

The table below presents findings on the antifungal activity of various benzofuran analogues.

Compound ClassFungal Strain(s)Potency (MIC)Reference
Fused benzofuran derivativesAspergillus fumigatus25 µg/mL nih.gov
Benzofuranyl ester derivativesCandida albicans125 µg/mL mdpi.com
Fluoro-substituted benzofuranCandida albicansMore active than fluconazole rsc.org
Benzofuran-ketoxime derivativesCandida albicans0.625 µg/mL rsc.org

Mechanism of Action Investigations Against Microbial Targets (e.g., Tyrosyl-tRNA synthetase, GlcN-6-P synthase)

To understand the basis of their antimicrobial effects, researchers have investigated the mechanisms of action of benzofuran analogues. Key microbial enzymes have been identified as potential targets, including tyrosyl-tRNA synthetase and glucosamine-6-phosphate (GlcN-6-P) synthase.

GlcN-6-P synthase is a particularly attractive target as it is a key enzyme in the fungal cell wall biosynthesis pathway. researchgate.net Inhibition of this enzyme disrupts cell wall integrity, leading to microbial cell death. Molecular docking studies have been employed to predict the interaction between benzofuran derivatives and this enzyme. For example, certain bromo-substituted benzofurans were identified as active antimicrobial agents with low binding energy for GlcN-6-P synthase, suggesting they act as inhibitors. nih.govresearchgate.net A study focused on novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives also performed molecular docking studies against GlcN-6-P synthase to correlate with their in vitro antibacterial results. researchgate.net

Tyrosyl-tRNA synthetase (TyrRS) is another crucial enzyme essential for bacterial protein synthesis, making it a valid target for antibacterial agents. While the broader class of natural polyphenols and flavonoids have been identified as inhibitors of bacterial TyrRS, specific investigations into this compound analogues as direct inhibitors are an ongoing area of research. nih.gov The inhibition of such essential enzymes represents a promising mechanism for the development of novel antimicrobial drugs derived from the benzofuran scaffold.

Characterization of Antioxidant Potential

Oxidative stress is implicated in numerous diseases, and there is a continuous search for effective antioxidant agents. nih.gov Benzofuran derivatives, both natural and synthetic, have been identified as a promising class of compounds with significant antioxidant capabilities. nih.govresearchgate.net

In Vitro Radical Scavenging Assays

The antioxidant potential of benzofuran analogues is commonly evaluated using in vitro radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Numerous studies have reported the radical scavenging activity of various benzofuran derivatives. A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized, with one compound showing moderate to appreciable activity, inhibiting DPPH radical formation by 23.5% at a concentration of 100 μM. nih.govresearchgate.net In another study, a series of substituted benzofuran derivatives were tested, with several compounds showing very good antioxidant activity in the DPPH assay at concentrations ranging from 50 to 200 μg/ml. nih.gov The antioxidant activity of benzofuranyl esters has also been confirmed, with one derivative showing 32.62% DPPH radical scavenging activity. mdpi.com

The results of these assays are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Compound ClassAssayPotency / ActivityReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamideDPPH23.5% inhibition at 100 µM nih.govresearchgate.net
Benzofuranyl ester derivative (4e)DPPH32.62% scavenging mdpi.com
Substituted benzofuran derivativesDPPH"Very good" activity at 50-200 µg/ml nih.gov
Dalbergia latifolia-derived benzofuransDPPHIC₅₀ = 96.7 ± 8.9 μM nih.gov

Comparative Analysis with Standard Antioxidants

To gauge the efficacy of new compounds, their antioxidant activity is typically compared against well-known standard antioxidants such as ascorbic acid (Vitamin C), Trolox (a water-soluble analogue of Vitamin E), and gallic acid. nih.govscielo.br

In several studies, benzofuran derivatives have exhibited antioxidant potential comparable to these standards. For example, the in vitro antioxidant activity of a series of substituted benzofuran derivatives was determined using L-ascorbic acid as a positive control. nih.gov Another study on 1,3-benzofuran derivatives found their antioxidant activities to be very similar, with EC₅₀ values in the millimolar range. nih.gov The evaluation of different standard compounds themselves shows variability; for instance, gallic acid often shows the strongest activity against DPPH radicals, followed by ascorbic acid, catechin, and Trolox. scielo.br The choice of assay can also influence outcomes, with the ABTS assay often being more sensitive and showing faster reaction kinetics than the DPPH assay. nih.gov

This comparative analysis is crucial for identifying promising lead compounds within the benzofuran class that could be developed further as potent antioxidant agents for therapeutic use.

Exploratory Studies in Anticancer Research with Benzofuran-Piperazine Hybrids

The hybridization of the benzofuran ring with a piperazine (B1678402) moiety has emerged as a promising strategy in the design of novel anticancer agents. nih.gov This structural combination has been shown to yield compounds with significant cytotoxic effects against various human cancer cell lines and the ability to interact with specific molecular targets within oncological signaling pathways. nih.govnih.gov

Benzofuran-piperazine hybrids have demonstrated a broad spectrum of in vitro anticancer activity. Studies have evaluated these compounds against a panel of human cancer cell lines, including hepatocellular carcinoma (HePG2), breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and prostate cancer (PC3). nih.govnih.gov

One study reported a series of benzofuran derivatives, where a benzofuranyl piperazine hybrid showed weak anticancer activity. nih.gov However, other modifications on the benzofuran-piperazine scaffold have yielded more potent results. For instance, a novel series of benzofuran derivatives included a compound (referred to as compound 8 in the study) that demonstrated significant activity against HePG2 and PC3 cell lines, with IC₅₀ values ranging from 11–17 µM. nih.gov Another study on benzofuran–isatin hybrids also tested cytotoxicity against a panel of cancer cell lines including HepG2, Hela, and MCF-7, with most compounds showing weak to moderate activity. scilit.com

Specifically, a benzofuranyl thiosemicarbazone derivative, Compound 8, showed very strong inhibition against HePG2 and HeLa cells with IC₅₀ values of 9.73 µM and 7.94 µM, respectively. nih.gov The same compound exhibited an IC₅₀ of 11.58 µM against MCF-7 cells. rsc.org These findings highlight the potential of the benzofuran scaffold, when appropriately substituted, to yield potent cytotoxic agents against a range of human cancers.

CompoundHePG2 (µM)MCF-7 (µM)HeLa (µM)PC3 (µM)
Benzofuran Hybrid 8 9.73 nih.gov11.58 rsc.org7.94 nih.gov11-17 nih.gov
Benzofuranyl piperazine hybrid 3 Weak Activity nih.govWeak Activity nih.govWeak Activity nih.govWeak Activity nih.gov

Research into the mechanism of action of benzofuran-piperazine hybrids has identified key molecular targets within cancer signaling pathways. Notably, these compounds have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial for cancer cell proliferation, survival, and angiogenesis. nih.govrsc.org

A specific benzofuran derivative, referred to as Compound 8, was identified as a potent dual inhibitor of PI3K and VEGFR-2. nih.gov This compound inhibited PI3Kα with an IC₅₀ value of 2.21 nM and VEGFR-2 with an IC₅₀ value of 68 nM. nih.govnih.govresearchgate.net This dual inhibitory effect is considered a significant advantage in cancer therapy, as it targets two critical pathways simultaneously. The inhibition of PI3K disrupts cellular growth and survival signals, while VEGFR-2 inhibition hinders the formation of new blood vessels that supply tumors. rsc.org The design of such dual inhibitors represents a rational approach in developing more effective anticancer drugs based on the benzofuran-piperazine scaffold. nih.gov

CompoundTargetIC₅₀ (nM)
Benzofuran Hybrid 8 PI3Kα2.21 nih.gov
Benzofuran Hybrid 8 VEGFR-268 nih.govrsc.orgresearchgate.net

Contribution to Serotonergic System Modulation in Derived Compounds (e.g., Vilazodone)

The this compound core is a key structural feature of Vilazodone (B1662482), an antidepressant agent. nih.govebi.ac.uk Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁ₐ receptor, a combination of activities that defines its unique pharmacological profile. nih.govnih.govdrugbank.comnih.gov This dual mechanism is believed to contribute to its therapeutic effects in the treatment of major depressive disorder. nih.govnih.govrsc.org

Vilazodone exhibits high affinity for both the human serotonin transporter (SERT) and the 5-HT₁ₐ receptor. nih.govnih.gov Radioligand binding studies have quantified these affinities, demonstrating the compound's potency at its primary targets. Vilazodone demonstrated an IC₅₀ of 0.2 nM at the human 5-HT₁ₐ receptor and 0.5 nM for the SERT. nih.gov In another assessment, the Kᵢ value for the 5-HT reuptake site was reported as 0.1 nM. avancepsychiatry.com This high-affinity binding to both the transporter and the autoreceptor is central to its mechanism of action. nih.govnih.gov

TargetBinding Affinity
Human 5-HT₁ₐ Receptor IC₅₀ = 0.2 nM nih.gov
Serotonin Transporter (SERT) IC₅₀ = 0.5 nM nih.gov
Serotonin Transporter (SERT) Kᵢ = 0.1 nM avancepsychiatry.com

Functionally, Vilazodone acts as a potent serotonin reuptake inhibitor and a partial agonist at 5-HT₁ₐ receptors. drugbank.comnih.govnih.govnih.gov The partial agonism at the 5-HT₁ₐ receptor is a key feature that distinguishes it from traditional SSRIs. nih.gov This activity is thought to more rapidly desensitize the somatodendritic 5-HT₁ₐ autoreceptors, which act as a negative feedback mechanism for serotonin release. nih.govavancepsychiatry.comresearchgate.net By acting as a partial agonist, Vilazodone may accelerate the downregulation of these autoreceptors, potentially leading to a faster onset of antidepressant effects compared to SSRIs alone. nih.govnih.gov Studies using [³⁵S]GTPγS binding have confirmed this partial agonist activity, showing that vilazodone increased basal binding by approximately 70% of that produced by a full 5-HT₁ₐ receptor agonist. nih.gov

Vilazodone demonstrates a high degree of selectivity for its primary serotonergic targets. Its binding affinity for other neurotransmitter receptors and transporters, such as those for dopamine (B1211576) and norepinephrine (B1679862), is significantly lower. avancepsychiatry.comnih.govdovepress.com For instance, its affinity for the norepinephrine transporter (Kᵢ = 56 nM) and the dopamine transporter (Kᵢ = 37 nM) is considerably weaker than for the serotonin transporter. avancepsychiatry.com Similarly, its closest cross-affinity to other receptors was found to be for the dopamine D₃ receptor (IC₅₀ of 71 nM), followed by the 5-HT₄ receptor (IC₅₀ of 252 nM), indicating a clear selectivity profile. nih.gov Vilazodone displays no significant binding activity at adrenergic, histaminergic, or cholinergic receptors, which contributes to its specific pharmacological action. dovepress.com

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Public Scientific Literature

Following an extensive search of scientific literature and chemical databases, it has been determined that detailed computational studies specifically focused on the compound this compound are not publicly available. This particular molecule is widely recognized as a key intermediate in the synthesis of the antidepressant drug Vilazodone. While its synthesis and role as a pharmaceutical precursor are well-documented, in-depth research into its specific quantum chemical properties and ligand-receptor interactions, as outlined in the requested article structure, does not appear to have been published.

Computational chemistry techniques such as Density Functional Theory (DFT) and molecular docking are powerful tools used to predict the electronic structure, reactivity, and binding behavior of molecules. Scientific literature contains numerous examples of these methods being applied to structurally similar compounds, including other benzofuran derivatives and various piperazine-containing molecules, to elucidate their biological activities and guide drug design. However, the application of these specific computational analyses to this compound itself has not been reported in the accessible scientific domain.

Therefore, it is not possible to provide a scientifically accurate and sourced article that adheres to the requested detailed outline, which includes:

Quantum Chemical Investigations via Density Functional Theory (DFT): No published data exists on the electronic structure, HOMO-LUMO analysis, or reactivity descriptors for this specific compound.

Correlation of Computational Parameters with Biological Activity: Without the foundational DFT data, any correlation to biological activity would be purely speculative.

Molecular Docking Simulations: There are no available studies detailing the prediction of binding modes, active site interactions, or key residue elucidation for this compound with any biological target.

Virtual Screening Applications: The use of this compound in virtual screening campaigns for novel ligands has not been documented.

While the methodologies outlined are standard in computational drug discovery, the specific focus on this compound, a non-commercial intermediate, means such detailed academic studies have likely not been conducted or, if they have, the results have not been made public. Consequently, the generation of the requested article with the required detailed research findings and data tables is not feasible at this time.

Computational Chemistry and Structural Insights

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed insights into conformational changes, binding of a ligand to its receptor, and the stability of the resulting complex.

In the context of drug-receptor interactions, MD simulations can reveal the dynamics of the binding process. For instance, studies on various piperazine (B1678402) derivatives have employed MD simulations to confirm the stability of ligand binding within the active site of a protein. These simulations can track the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues over the simulation time, providing a more realistic picture of the binding event than static docking models. For example, a 100 ns molecular dynamics simulation was used to determine the complex stability of designed benzofuran (B130515) and indole (B1671886) derivatives targeting histone lysine (B10760008) methyl transferase. eurjchem.com Similarly, MD simulations of other piperazine-containing compounds have been used to evaluate their binding energetics and conformational changes upon binding.

While specific MD simulation data for 5-(Piperazin-1-yl)benzofuran-2-carboxamide is not available, studies on related structures suggest that the benzofuran moiety would likely engage in aromatic stacking interactions, while the piperazine nitrogen atoms could act as hydrogen bond acceptors or donors, and the carboxamide group could form crucial hydrogen bonds within a receptor's active site. MD simulations would be instrumental in exploring these potential binding modes and assessing their stability.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is highly dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In silico ADME predictions are now a standard component of the early drug discovery process, allowing for the virtual screening of compounds and the identification of potential liabilities before costly synthesis and experimental testing.

For this compound, various computational models can predict its ADME properties. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area. Numerous studies on benzofuran and piperazine derivatives have demonstrated the utility of in silico ADME predictions. For instance, computational analyses of benzofuran derivatives have been used to evaluate their drug-likeness and pharmacokinetic properties, with some studies showing good potential for oral bioavailability. researchgate.net

Based on the general characteristics of the benzofuran-piperazine scaffold, we can anticipate certain ADME properties for this compound. The presence of the piperazine ring, with its nitrogen atoms, can enhance water solubility and may lead to a balanced lipophilicity, which is favorable for oral absorption. The piperazine moiety is also known to be a common site of metabolism by cytochrome P450 enzymes.

The following table provides an illustrative example of in silico ADME predictions for a series of hypothetical benzofuran-piperazine derivatives, based on data typically generated in such studies for related compounds.

PropertyPredicted Value for Derivative APredicted Value for Derivative BPredicted Value for Derivative CFavorable Range
Molecular Weight ( g/mol )350.4420.5380.2< 500
LogP2.83.53.1-0.4 to +5.6
Aqueous Solubility (logS)-3.5-4.2-3.8> -6
Human Intestinal Absorption (%)928588> 80%
Blood-Brain Barrier PermeabilityLowModerateLowVaries with target
CYP2D6 InhibitorNoYesNoNo is preferred
HepatotoxicityLow riskModerate riskLow riskLow risk

This table is for illustrative purposes and does not represent actual data for this compound.

Such predictive models are crucial for prioritizing compounds for further development and for guiding chemical modifications to improve their ADME profiles.

Computational Approaches for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These computational approaches aim to identify the key structural features responsible for a molecule's potency, selectivity, and pharmacokinetic properties, thereby guiding the design of more effective drug candidates.

For the this compound scaffold, SAR studies would involve synthesizing and testing a series of analogs with modifications at various positions. For example, substituents could be introduced on the benzofuran ring, the piperazine ring, or the carboxamide moiety. The resulting changes in biological activity would then be analyzed to deduce SAR trends. Earlier SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position are crucial for cytotoxic activity. nih.gov More recent studies on hybrid benzofurans with moieties like piperazine have emerged as potent cytotoxic agents. nih.gov

QSAR models take this a step further by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop a predictive equation. 2D-QSAR models consider properties like molecular weight and logP, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to model the interaction of a ligand with its receptor.

Several QSAR studies have been conducted on benzofuran derivatives for various biological targets. For instance, a 2D-QSAR study on benzofuran-based vasodilators identified key factors governing their pharmacological properties. mdpi.com In another example, a 3D-QSAR study on dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors generated a pharmacophore model that highlighted the importance of specific chemical features for binding to the active site. nih.gov For a series of benzofuran and indole derivatives, a QSAR study was conducted to predict their activity as histone lysine methyl transferase inhibitors. eurjchem.com

A hypothetical QSAR study on a series of this compound analogs might reveal that:

The presence of a hydrogen bond donor on the carboxamide is essential for activity.

Electron-withdrawing groups on the benzofuran ring enhance potency.

Bulky substituents on the distal nitrogen of the piperazine ring are detrimental to activity.

These insights, derived from SAR and QSAR studies, are invaluable for the rational design of new, more potent, and selective analogs of this compound.

Preclinical Pharmacological and Safety Evaluation of 5 Piperazin 1 Yl Benzofuran 2 Carboxamide Analogues

In Vitro Receptor and Enzyme Functional Assays

The benzofuran-piperazine moiety is a versatile scaffold that has been explored for its interaction with various biological targets, including enzymes and receptors.

Assessment of Efficacy and Potency in Cell-Free Systems

Analogues of 5-(piperazin-1-yl)benzofuran-2-carboxamide have been investigated as inhibitors of specific enzymes. For instance, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed and evaluated as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The inhibitory activity of these compounds was assessed in cell-free enzymatic assays, with several compounds demonstrating potent inhibition of CDK2. nih.gov

The efficacy of these analogues is often determined by their half-maximal inhibitory concentration (IC50) values. For example, compounds featuring a thiosemicarbazide (B42300) or acylhydrazone tail linked to the benzofuran-piperazine core showed significant CDK2 inhibitory activity, with some derivatives exhibiting IC50 values comparable to or better than the reference inhibitor, staurosporine. nih.govtandfonline.com The table below summarizes the CDK2 inhibitory activity of selected 3-(piperazinylmethyl)benzofuran analogues. nih.govtandfonline.com

Compound IDStructureCDK2 IC50 (nM)
Analogue 1 (9h)3-(piperazinylmethyl)benzofuran with a thiosemicarbazide tail40.91
Analogue 2 (11d)3-(piperazinylmethyl)benzofuran with a semicarbazide (B1199961) tail41.70
Analogue 3 (11e)3-(piperazinylmethyl)benzofuran with a semicarbazide tail46.88
Analogue 4 (13c)3-(piperazinylmethyl)benzofuran with an acylhydrazone tail52.63
Staurosporine (Reference)-56.76
Table 1: In Vitro CDK2 Inhibitory Activity of Selected 3-(Piperazinylmethyl)benzofuran Analogues. nih.govtandfonline.com

Additionally, other studies on N-phenylpiperazine derivatives, which share a key structural motif, have explored their binding affinity for various receptors, such as the α1A-adrenoceptor, indicating the broad potential of the piperazine (B1678402) moiety in targeting G-protein coupled receptors. rsc.org

Phenotypic Screening in Relevant Biological Models

While specific data on phenotypic screening of the CDK2 inhibitor analogues mentioned above is not detailed in the referenced literature, phenotypic screens are a common strategy to identify the cellular effects of novel compounds. Such screens could involve assessing the impact of these compounds on cell proliferation, apoptosis, or other cellular phenotypes in relevant cancer cell lines to understand their functional consequences in a biological context.

Cellular Toxicity Assessments

The evaluation of cellular toxicity is a critical step in the preclinical assessment of any potential therapeutic agent to determine its safety profile at the cellular level.

In Vitro Cytotoxicity Profiling Against Human Cell Lines (e.g., A549, human erythrocytes)

The cytotoxic potential of benzofuran-piperazine analogues has been evaluated against various human cancer cell lines, including the human lung carcinoma cell line, A549. In one study, the antiproliferative activity of 3-(piperazinylmethyl)benzofuran derivatives was assessed, and several compounds showed potent cytotoxicity against A549 cells. nih.gov For example, a particularly active analogue demonstrated an IC50 value of 1.71 µM against this cell line. nih.gov

Another study on benzofuran (B130515) derivatives linked to a dipiperazine moiety also reported significant antitumor activity against A549 cells, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov The cytotoxic activities of selected benzofuran-piperazine analogues against the A549 cell line are presented in the table below.

Compound TypeSelected AnalogueA549 IC50 (µM)
3-(Piperazinylmethyl)benzofuran derivativeAnalogue 1 (9h)1.71
3-(Piperazinylmethyl)benzofuran derivativeAnalogue 5 (13b)1.71
Benzofuran-dipiperazine derivativeAnalogue 6 (8c)0.12
Benzofuran-dipiperazine derivativeAnalogue 7 (8d)0.43
Cisplatin (Reference)-6.72
Table 2: In Vitro Cytotoxicity of Selected Benzofuran-Piperazine Analogues against A549 Human Lung Carcinoma Cells. nih.govnih.gov

Importantly, some of these analogues have shown selectivity towards cancer cells over normal cells. For instance, the 3-(piperazinylmethyl)benzofuran derivatives were found to have significantly higher IC50 values in normal human lung fibroblast (MRC-5) cells, indicating a degree of selective cytotoxicity. nih.gov

Hemolytic Activity and Membrane Integrity Studies

Detailed studies on the hemolytic activity and membrane integrity effects of the aforementioned benzofuran-piperazine analogues on human erythrocytes were not available in the reviewed literature. Such studies are crucial for assessing the potential for drug-induced hemolysis and membrane damage, which are important safety parameters.

In Vitro Metabolic Stability and Drug Interaction Studies

The metabolic stability and potential for drug-drug interactions are key determinants of a compound's pharmacokinetic profile and clinical utility. For compounds containing a piperazine ring, metabolism can be a significant clearance pathway.

Studies on piperazine-containing compounds have shown that they can be subject to metabolism by cytochrome P450 (CYP) enzymes. For example, research on piperazin-1-ylpyridazines demonstrated that these compounds can have short in vitro microsomal half-lives, indicating rapid metabolism. nih.gov Modifications to the molecular structure can, however, significantly improve metabolic stability. nih.gov

Furthermore, piperazine-containing compounds have the potential to be mechanism-based inactivators of CYP enzymes, such as CYP3A4. nih.gov Mechanism-based inactivation is a time- and concentration-dependent inhibition that can lead to significant drug-drug interactions. nih.govresearchgate.net For instance, certain substituted imidazole (B134444) compounds containing a piperazine moiety have been identified as potent mechanism-based inactivators of both CYP2D6 and CYP3A4. nih.gov Such inactivation involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inhibition. researchgate.net A thorough evaluation of the potential for CYP inhibition and mechanism-based inactivation is therefore essential in the preclinical development of any new benzofuran-piperazine analogue.

Genotoxicity Screening Using In Vitro Assays (e.g., Ames test, if applicable)

The assessment of genotoxicity is a critical component of preclinical safety evaluation for any new chemical entity intended for pharmaceutical use. This screening aims to identify compounds that have the potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. Standard in vitro assays are employed for this purpose, with the bacterial reverse mutation assay, commonly known as the Ames test, being one of the most widely used and internationally accepted methods.

At present, specific genotoxicity data for this compound and its direct analogues from in vitro assays such as the Ames test are not available in the public domain. However, the genotoxic potential of the broader class of benzofuran derivatives has been a subject of investigation.

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have been specifically engineered with mutations in the genes required to synthesize the amino acid histidine. mdpi.com These strains cannot grow in a histidine-deficient medium unless a back mutation (reversion) occurs, restoring the gene's function. The principle of the test is to expose these bacterial strains to the test compound and observe if it causes an increase in the number of revertant colonies compared to a control group. An increase in the reversion rate suggests that the compound is mutagenic.

The assay is typically conducted both with and without the addition of a mammalian metabolic activation system (e.g., a rat liver fraction known as S9 mix). nih.gov This is because some compounds are not directly mutagenic but can be converted into mutagenic metabolites by liver enzymes. nih.gov A positive result in the presence of the S9 mix indicates that the compound is a "promutagen." nih.gov

Studies on certain benzofuran derivatives have indicated potential genotoxic activity. For instance, benzofuran dioxetanes and epoxides have been shown to be mutagenic in S. typhimurium strain TA100. nih.gov It is hypothesized that benzofuran epoxides, which can be generated from the metabolic processing of benzofuran compounds, may act as the ultimate mutagens by forming DNA adducts. nih.gov

Given that this compound contains a benzofuran core, a thorough evaluation of its genotoxic potential would be a standard requirement in its preclinical development. A typical genotoxicity screening battery would include the Ames test across multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations, both with and without metabolic activation.

While direct experimental data for this compound is not publicly available, the following table illustrates a hypothetical representation of how results from an Ames test might be presented.

Table 1: Hypothetical Ames Test Results for a Test Compound

S. typhimurium Strain Metabolic Activation (S9) Test Compound Concentration Mean Revertant Colonies ± SD Mutagenicity Ratio* Result
TA98 Absent Vehicle Control 25 ± 4 - Negative
1 µ g/plate 28 ± 5 1.1 Negative
10 µ g/plate 30 ± 6 1.2 Negative
Present Vehicle Control 40 ± 7 - Negative
1 µ g/plate 85 ± 9 2.1 Positive
10 µ g/plate 150 ± 15 3.8 Positive
TA100 Absent Vehicle Control 120 ± 12 - Negative
1 µ g/plate 125 ± 14 1.0 Negative
10 µ g/plate 130 ± 11 1.1 Negative
Present Vehicle Control 150 ± 18 - Negative
1 µ g/plate 160 ± 20 1.1 Negative
10 µ g/plate 155 ± 17 1.0 Negative

*Mutagenicity Ratio = Mean revertants of test compound / Mean revertants of vehicle control. A ratio of ≥2 is generally considered a positive result.

The findings from such in vitro genotoxicity assays are crucial for the risk assessment of new drug candidates. A positive finding would typically trigger further, more comprehensive testing to understand the mechanism of genotoxicity and to evaluate the risk to humans. Conversely, a negative result in a well-conducted battery of in vitro tests provides a degree of confidence in the genetic safety of the compound as it progresses through further preclinical and clinical development.

Future Perspectives and Unaddressed Research Avenues

Rational Design of Next-Generation 5-(Piperazin-1-yl)benzofuran-2-carboxamide Analogues

The rational design of new analogues of this compound is a promising strategy to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This approach involves systematic modifications of the core structure based on an understanding of its structure-activity relationships (SAR).

Key strategies for analogue design include:

Modification of the Benzofuran (B130515) Ring: Structure-activity relationship studies on similar benzofuran derivatives have shown that substitutions on the benzofuran core can significantly influence biological activity. For instance, introducing various substituents at different positions could modulate the compound's interaction with biological targets. mdpi.comnih.gov

Alteration of the Piperazine (B1678402) Moiety: The piperazine ring is a common pharmacophore in many centrally active drugs. More than 100 FDA-approved drugs contain this moiety. enamine.netenamine.net Modifying the unsubstituted nitrogen of the piperazine ring is a classic strategy to alter a compound's properties. Attaching different functional groups can influence receptor affinity, selectivity, and metabolic stability.

Bioisosteric Replacement: This strategy involves replacing specific functional groups with other groups that have similar physical or chemical properties to enhance desired pharmacological effects or reduce unwanted side effects. drughunter.com For the carboxamide group, bioisosteres like triazoles or oxadiazoles could be explored to improve metabolic stability and pharmacokinetic profiles. drughunter.com Similarly, the piperazine ring itself can be replaced with bioisosteric analogues to beneficially affect activity and cytotoxicity. enamine.netenamine.net

Hybridization Strategy: A successful approach in drug design is the hybridization of two or more pharmacophores to create a single molecule with multiple pharmacological activities. A hybridization strategy combining the benzofuran and piperazine building blocks has been used to design novel inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.govtandfonline.comresearchgate.net

Table 1: Rational Design Strategies for Novel Analogues

Strategy Molecular Target Potential Outcome Reference
SAR-guided Substitution Benzofuran Ring Enhance cytotoxic or neuroprotective activity mdpi.com
Functionalization Piperazine Ring Nitrogen Modulate receptor selectivity and pharmacokinetics enamine.net
Bioisosteric Replacement Carboxamide Group Improve metabolic stability and cell permeability drughunter.com
Scaffold Hybridization Entire Molecule Create multi-target agents (e.g., for cancer) nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The structural motifs within this compound are associated with a wide range of biological activities, suggesting that the compound and its future analogues could be repurposed for new therapeutic indications beyond their initial scope.

Oncology: Both arylpiperazine and benzofuran derivatives have demonstrated significant potential as anticancer agents. nih.govresearchgate.net Arylpiperazines have shown anti-proliferative activity in various tumor cell lines, including prostate, breast, and lung cancer. mdpi.commdpi.comnih.gov Similarly, benzofuran derivatives have revealed potential anticancer activity, with some studies highlighting that substitutions at the C-2 position are crucial for cytotoxicity. mdpi.comnih.govresearchgate.net The synthesis of hybrid benzofuran-piperazine molecules has already been evaluated for potential anticancer properties. nih.gov This collective evidence strongly supports the investigation of this compound analogues as novel chemotherapeutic agents. tandfonline.com

Neurodegenerative Diseases: Benzofuran-containing compounds have been investigated for their neuroprotective properties, which are relevant to diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net Studies have shown that benzofuran derivatives can exhibit anti-excitotoxic, ROS scavenging, and antioxidant activities. researchgate.netnih.gov Furthermore, some derivatives have shown inhibitory effects on β-amyloid aggregation and cholinesterase, both key targets in Alzheimer's therapy. nih.govmdpi.com Given that the arylpiperazine scaffold is also prevalent in drugs targeting the central nervous system, novel analogues could be developed as multi-target agents for complex neurodegenerative disorders. mdpi.com

Table 2: Potential Novel Therapeutic Applications

Therapeutic Area Rationale Supporting Evidence
Oncology Arylpiperazine and benzofuran scaffolds exhibit cytotoxic and anti-proliferative effects against various cancer cell lines. nih.govmdpi.commdpi.comresearchgate.net
Neurodegenerative Disorders Benzofuran derivatives show neuroprotective, antioxidant, and anti-amyloid properties. Arylpiperazines are CNS-active. nih.govresearchgate.netnih.govacs.org
Infectious Diseases Arylpiperazine derivatives have been identified with broad-spectrum antimicrobial activity. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, the integration of advanced "omics" technologies is essential. These high-throughput methods provide a global view of molecular changes within a biological system in response to a drug.

Proteomics: As most drugs target proteins, proteomics is invaluable for drug discovery. nih.govlongdom.org It can be used to identify the direct protein targets of a compound, as well as to understand its downstream effects on cellular signaling pathways. Chemical proteomics can help uncover a compound's mechanism of action and identify potential off-target effects that might lead to side effects. japsonline.com This would be crucial for characterizing novel analogues and ensuring their selectivity.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample. In drug development, metabolomics can provide critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For arylpiperazine derivatives, metabolism often involves CYP3A4 and CYP2D6 enzymes. nih.gov Metabolomics could be used to profile the metabolic fate of new analogues, identify potential drug-drug interactions, and uncover biomarkers of toxicity. mdpi.com

Transcriptomics: By analyzing the complete set of RNA transcripts in a cell, transcriptomics reveals how a compound alters gene expression. This information can help elucidate the molecular mechanisms underlying a drug's efficacy and toxicity. For instance, transcriptomic analysis of cells treated with a novel analogue could identify the upregulation of protective genes or the downregulation of disease-associated genes, providing a deeper understanding of its mode of action.

Development of Predictive Models for Efficacy and Safety

The development and application of computational models can significantly accelerate the drug discovery process by predicting the properties of novel compounds before they are synthesized, saving time and resources. zamann-pharma.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. frontiersin.org By developing QSAR models for a series of this compound analogues, researchers can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their efficacy. Such models have been successfully applied to other benzofuran derivatives to predict activities like vasodilation and PTP-MEG2 inhibition. mdpi.comnih.gov A 3D-QSAR study of novel benzofuran derivatives designed as acetylcholinesterase inhibitors revealed the importance of specific alkyl groups for activity. nih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule based on its structure. researchgate.netfrontiersin.org These predictions are vital in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles or potential toxicity issues. nih.gov For example, in silico models can predict properties like blood-brain barrier permeability, intestinal absorption, and potential for inhibiting key metabolic enzymes. frontiersin.orgmdpi.com

Machine Learning (ML): Modern machine learning algorithms can build highly complex and accurate predictive models from large datasets. nih.gov These models can be trained on data from existing compounds to predict the efficacy and toxicity of new chemical entities. lamarr-institute.orgpropulsiontechjournal.com As more data on benzofuran-piperazine derivatives become available, ML models could be developed to guide the design of next-generation compounds with a higher probability of success in clinical trials. lamarr-institute.org

Table 3: Predictive Models in Drug Development

Model Type Application Predicted Parameters Reference
QSAR Efficacy Prediction Biological activity (e.g., IC50), receptor binding affinity nih.govnih.gov
***In Silico* ADMET** Safety & Pharmacokinetics Absorption, distribution, metabolism, excretion, toxicity frontiersin.orgmdpi.com
Machine Learning Integrated Efficacy & Safety Therapeutic response, potential adverse effects nih.govlamarr-institute.org

Q & A

Q. What synthetic methodologies are most effective for preparing 5-(Piperazin-1-yl)benzofuran-2-carboxamide derivatives, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with piperazine-containing amines. Key steps include:

  • Procedure A : Acid-amine coupling using reagents like EDCI/HOBt, yielding 45–77% for analogs .
  • Procedure B : Optimized conditions (e.g., solvent polarity, temperature control) can achieve higher yields (e.g., 85% for compound 13 in CDCl₃) .
  • Critical factors :
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
    • Catalyst : Use of coupling agents like EDCI improves efficiency .
    • Temperature : Controlled heating (60–80°C) minimizes side reactions.

Q. Which analytical techniques are essential for confirming the structural integrity of synthesized derivatives?

Answer:

  • ¹H/¹³C NMR : Critical for verifying substituent positions. For example, piperazine protons appear as broad singlets at δ 2.58–3.11 ppm , while benzofuran protons resonate at δ 7.2–7.6 ppm .
  • Melting Point Analysis : Sharp, reproducible melting points (e.g., 209–212°C for compound 31 ) indicate purity .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications at the piperazine or benzofuran moieties influence biological activity?

Answer:

  • Piperazine substituents : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl in 31 ) enhance receptor binding affinity, as seen in cytotoxicity studies .
  • Benzofuran modifications : Iodination at position 5 (compound 13 ) increases steric bulk, potentially improving blood-brain barrier penetration .
  • Methodology :
    • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs in target assays (e.g., acetylcholinesterase inhibition) .
    • Pharmacophore modeling : Identify critical hydrogen-bonding sites (e.g., carboxamide NH interactions) .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound class?

Answer:

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., compound 32 shows t₁/₂ = 120 min in rat liver microsomes) .
  • Bioavailability : Use logP calculations (optimal range: 2–3.5) to predict membrane permeability. Hydrophilic derivatives (logP < 2) may fail in vivo despite in vitro potency .
  • Validation : Cross-validate using orthologous targets (e.g., human vs. murine receptor isoforms) .

Q. How can computational methods guide the design of novel analogs?

Answer:

  • Molecular docking : Identify binding poses with acetylcholinesterase (PDB: 4RFM) to prioritize substituents (e.g., piperazine interactions with Trp286) .
  • QSAR modeling : Use descriptors like polar surface area (PSA) to optimize CNS penetration (PSA < 70 Ų recommended) .
  • ADMET prediction : Tools like SwissADME predict metabolic liabilities (e.g., CYP3A4 inhibition risks) .

Methodological Considerations

  • Contradictory yield data : Optimize reaction stoichiometry (e.g., 1.2 eq. amine in Procedure B vs. 1 eq. in A) to improve reproducibility .
  • Analytical discrepancies : Use heteronuclear correlation NMR (HSQC/HMBC) to resolve overlapping signals in complex analogs .

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Reactant of Route 1
Reactant of Route 1
5-(Piperazin-1-yl)benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(Piperazin-1-yl)benzofuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.